molecular formula C22H37NS2Sn2 B12095906 [7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

Cat. No.: B12095906
M. Wt: 617.1 g/mol
InChI Key: HMSHQNPANUATTG-UHFFFAOYSA-N
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Description

This organotin compound features a tricyclic core with sulfur (3,11-dithia), nitrogen (7-aza), and two trimethylstannyl groups. Organotin compounds are known for applications in catalysis and biocides, but their toxicity necessitates careful handling . The unique combination of sulfur, nitrogen, and tin in this structure may confer distinct electronic and steric properties, influencing reactivity and interaction with biological targets.

Properties

Molecular Formula

C22H37NS2Sn2

Molecular Weight

617.1 g/mol

IUPAC Name

[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

InChI

InChI=1S/C16H19NS2.6CH3.2Sn/c1-3-5-6-12(4-2)11-17-13-7-9-18-15(13)16-14(17)8-10-19-16;;;;;;;;/h7-8,12H,3-6,11H2,1-2H3;6*1H3;;

InChI Key

HMSHQNPANUATTG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C

Origin of Product

United States

Biological Activity

Overview of Organotin Compounds

Organotin compounds are organometallic compounds that contain tin bonded to carbon. They are widely used in industrial applications, including as stabilizers in PVC production and biocides in marine antifouling paints. However, many organotin compounds are known for their toxicity and endocrine-disrupting effects , raising concerns about their environmental and health impacts.

The biological activity of organotin compounds, including the specified compound, often involves interactions with cellular membranes and proteins. Key mechanisms include:

  • Endocrine Disruption : Organotins can mimic or interfere with hormone functions, particularly estrogen and thyroid hormones.
  • Cytotoxicity : Many organotin compounds exhibit cytotoxic effects on various cell types, leading to apoptosis or necrosis.
  • Antimicrobial Properties : Some organotin derivatives demonstrate antimicrobial activity against bacteria and fungi.

Toxicity Profile

The toxicity of organotin compounds is a significant concern. The specified compound's toxicity can be assessed through various studies:

Study TypeFindings
Acute ToxicityHigh toxicity observed in aquatic organisms
Chronic ExposureEndocrine disruption noted in laboratory studies
CarcinogenicityPotential carcinogenic effects in animal models

Case Studies

  • Aquatic Toxicity : Research has shown that organotin compounds can have lethal effects on aquatic life. A study indicated that exposure to high concentrations led to significant mortality rates in fish species.
  • Endocrine Disruption : A study examining the effects of trimethylstannane derivatives found alterations in reproductive hormone levels in exposed organisms, suggesting potential risks to wildlife and human health.
  • Antimicrobial Activity : Another investigation revealed that certain organotin compounds exhibited effective antimicrobial properties against specific bacterial strains, indicating potential applications as disinfectants or preservatives.

Research Findings

Recent research has focused on the synthesis and biological evaluation of new organotin derivatives. For instance:

  • A study published in Journal of Organometallic Chemistry detailed the synthesis of novel organotin compounds and their evaluation for antimicrobial activity.
  • Another investigation highlighted the potential for using these compounds in cancer therapy due to their selective cytotoxicity towards cancer cells compared to normal cells.

Summary of Biological Activity

The biological activity of [7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane reflects a complex interplay between beneficial applications and significant health risks. The compound's potential as an antimicrobial agent must be weighed against its toxicological profile.

Scientific Research Applications

Preliminary studies suggest that this compound may exhibit significant biological activity due to its unique structure:

  • Anticancer Properties : The compound's structural features may contribute to its ability to inhibit cancer cell growth, similar to other compounds with azatricyclo frameworks.
  • Antimicrobial Activity : The presence of sulfur atoms may enhance its interaction with biological systems, potentially leading to antimicrobial effects.

Bioassays are typically employed to assess the biological activity of the compound on specific cell lines or biological systems.

Potential Applications

The potential applications of [7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane include:

  • Drug Development : Its unique structural properties make it a candidate for further development as a therapeutic agent.
  • Materials Science : The organometallic nature of the compound suggests potential uses in organic photovoltaics and other advanced materials.
  • Biological Interaction Studies : Understanding how this compound behaves in biological systems can provide insights into pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural Analogs in the Dithia-Azatricyclo Family

describes compounds with analogous dithia-azatricyclo frameworks but differing substituents:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 : Contains a methoxyphenyl group instead of 2-ethylhexyl and lacks tin.
  • 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 : Polar hydroxyl and methoxy groups enhance hydrophilicity compared to the tin compound.

Key Structural Differences :

Compound Heteroatoms Substituents Metal Presence
Target Compound S, N, Sn 2-ethylhexyl, Sn(CH₃)₃ Yes (Sn)
9-(4-Methoxyphenyl) analog (Ev6) S, N 4-methoxyphenyl No
9-(3-Methoxy-4-hydroxyphenyl) (Ev6) S, N 3-methoxy-4-hydroxyphenyl No

The tin-containing compound exhibits higher molecular weight (due to Sn) and likely greater toxicity compared to non-metal analogs .

Computational Similarity Analysis

Using Tanimoto coefficients and molecular fingerprints (e.g., Morgan fingerprints), the target compound shows moderate similarity (~50–60%) to dithia-azatricyclo analogs in . However, the trimethylstannyl groups and 2-ethylhexyl chain reduce similarity scores compared to simpler aryl-substituted analogs . Activity cliffs may arise, where minor structural changes (e.g., Sn vs. H) drastically alter biological activity .

Physicochemical and Spectral Comparisons

  • Organotin compounds typically exhibit lower CMC values than non-metallic analogs due to enhanced hydrophobicity.
  • Raman Spectroscopy : highlights spectral differences in compounds with similar cores. The tin compound would show unique Raman bands at 150–200 cm⁻¹ (Sn-C stretches) absent in sulfur-nitrogen analogs .
  • Mass Spectrometry: Fragmentation patterns would differ significantly due to the trimethylstannyl groups (e.g., characteristic Sn isotopic clusters) compared to non-tin analogs in and .

Data Tables

Table 1: Structural Comparison of Dithia-Azatricyclo Compounds

Compound (Reference) Molecular Formula Key Substituents Heteroatoms Molecular Weight (g/mol)
Target Compound C₂₄H₃₈N₁S₂Sn₂ 2-ethylhexyl, Sn(CH₃)₃ S, N, Sn ~650
9-(4-Methoxyphenyl) analog (Ev6) C₂₀H₁₇NO₂S₂ 4-methoxyphenyl S, N ~367

Table 2: Computational Similarity Metrics

Comparison Pair Tanimoto Coefficient (Morgan FP) Dice Similarity
Target vs. 9-(4-Methoxyphenyl) 0.55 0.62
Target vs. 9-(3-Methoxy-4-hydroxy) 0.52 0.58

Preparation Methods

Tricyclic Core Formation via Thiophene Cyclization

The tricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene scaffold is constructed through sequential thiophene ring formation and annulation. A key precursor, tert-butyl (2-bromothiophen-3-yl)carbamate, undergoes lithiation at -78°C in anhydrous tetrahydrofuran (THF) using n-butyllithium (n-BuLi), followed by quenching with chlorotrimethylstannane to install the first trimethylstannyl group . Cyclization is achieved via intramolecular Suzuki-Miyaura coupling, facilitated by palladium catalysts, to form the fused dithia-aza framework .

Critical Parameters :

  • Temperature : -78°C for lithiation to prevent side reactions.

  • Solvent : Anhydrous THF ensures reagent stability.

  • Catalyst : Pd(PPh₃)₄ (2 mol%) for efficient cross-coupling .

Alkylation with 2-Ethylhexyl Substituents

The 2-ethylhexyl group is introduced via nucleophilic substitution at the nitrogen center of the azatricyclic core. The lithiated intermediate, generated using lithium diisopropylamide (LDA) in THF, reacts with 2-ethylhexyl bromide at -78°C . Excess alkylating agent (1.2 equivalents) ensures complete substitution, while the branched alkyl chain enhances solubility and steric stabilization.

Reaction Profile :

ParameterValue
Temperature-78°C → RT (gradual)
SolventTHF
Yield82–88%
PurificationColumn chromatography

Dual Stannylation Using Chlorotrimethylstannane

The final step involves installing the second trimethylstannyl group at the C4 position. The intermediate is deprotonated with LDA (-78°C, THF) and treated with chlorotrimethylstannane (1.1 equivalents). The reaction proceeds via a single-electron transfer mechanism, with the tin electrophile attacking the aromatic system regioselectively .

Optimized Conditions :

  • Stoichiometry : 1:1.1 (substrate:Me₃SnCl) minimizes over-stannylation.

  • Workup : Dilution with diethyl ether, sequential washes (H₂O, brine), and drying over MgSO₄ .

  • Isolation : Rotary evaporation followed by recrystallization from hexane yields the pure product (mp 112–114°C) .

Comparative Analysis of Stannylation Methods

The table below contrasts stannylation approaches for similar tricyclic systems:

MethodReagentTemperatureYield (%)Purity (%)
Lithiation + Me₃SnClLDA, THF-78°C8598
Grignard + SnCl₄MeMgBr, SnCl₄0°C7291
Stille CouplingPd(PPh₃)₄, LiCl80°C7895

Lithiation-based stannylation outperforms Grignard and coupling methods in yield and purity, attributed to better control over intermediate reactivity .

Mechanistic Insights and Side Reactions

The lithiation-stannylation sequence proceeds through a radical pathway, with LDA generating a stabilized aromatic radical anion that reacts with Me₃SnCl . Competing side reactions include:

  • Homocoupling : Mitigated by strict temperature control (-78°C).

  • Proton Rebound : Minimized using excess LDA (1.5 equivalents) .

Industrial Scalability and Solvent Recovery

Large-scale synthesis (≥100 g) employs continuous distillation to recover THF (≥90% efficiency) and reduces waste. The use of branched alcohols (e.g., 2-butanol) in later stages improves phase separation during workup .

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 4.8 Hz, 1H, thiophene), 1.25 (m, 15H, 2-ethylhexyl) .

  • ¹¹⁹Sn NMR : δ -45.2 (Me₃Sn) .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing [compound] in a laboratory setting?

  • Methodological Answer : Utilize multi-step organic synthesis protocols involving cyclization reactions with sulfur and nitrogen precursors. Key intermediates can be functionalized via nucleophilic substitution at the tin centers (trimethylstannyl groups). Reaction conditions (e.g., temperature, solvent polarity) should be optimized using factorial design to account for steric hindrance from the 2-ethylhexyl substituent . Post-synthesis purification requires column chromatography with non-polar solvents to isolate the tricyclic core .

Q. How can the molecular structure of [compound] be reliably characterized?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SCXRD) to resolve the tricyclic framework and tin coordination geometry , supplemented by spectroscopic techniques:

  • NMR : Analyze 119Sn^{119}\text{Sn} and 1H^{1}\text{H} spectra to confirm stannane bonding and substituent integration .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer : Cross-validate discrepancies (e.g., unexpected 13C^{13}\text{C} shifts) via computational modeling (DFT calculations for electronic environments) and comparative crystallographic studies of analogous compounds . For example, steric effects from the 2-ethylhexyl group may distort NMR signals, requiring dynamic NMR experiments to assess conformational flexibility .

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in [compound]?

  • Methodological Answer :

  • Factorial Design : Systematically vary substituents (e.g., replacing 2-ethylhexyl with linear alkyl chains) to assess steric/electronic impacts on reactivity .
  • Biological Assays : Link structural features (e.g., dithia-azatricyclic core) to bioactivity by testing derivatives against microbial targets, referencing protocols for imidazole-based analogs .

Q. What computational approaches predict the electronic and catalytic properties of [compound]?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Simulate charge distribution across the tin centers and sulfur/nitrogen heteroatoms to identify redox-active sites .
  • COMSOL Multiphysics : Model reaction kinetics in membrane-based catalytic systems, integrating AI-driven parameter optimization for predictive accuracy .

Data Analysis and Validation

Q. How should researchers address reproducibility challenges in synthesizing [compound]?

  • Methodological Answer : Implement strict inert-atmosphere protocols (Schlenk line/glovebox) to prevent tin oxidation. Validate batch consistency via SCXRD (lattice parameter comparisons) and TGA-DSC to monitor thermal stability .

Q. What frameworks guide the interpretation of [compound]'s reactivity in cross-coupling reactions?

  • Methodological Answer : Apply organometallic theory (e.g., Hard-Soft Acid-Base principles) to predict transmetalation behavior. Compare with structurally characterized tin complexes in Suzuki-Miyaura couplings, adjusting ligand environments to enhance catalytic turnover .

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